4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine
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Overview
Description
4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine is a chemical compound with a complex structure that includes a triazine ring substituted with methyl, ethoxy, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,3,5-triazine-2,4,6-triamine with ethyl iodide and methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-ethoxy-6-(methylthio)-1H-indole-7-carbonitrile
- 4-Ethoxy-1-methyl-6-(methylsulfanyl)-1H-indole-7-carbonitrile
Uniqueness
4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
137450-91-0 |
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Molecular Formula |
C7H12N4OS |
Molecular Weight |
200.26 |
IUPAC Name |
4-ethoxy-1-methyl-6-methylsulfanyl-1,3,5-triazin-2-imine |
InChI |
InChI=1S/C7H12N4OS/c1-4-12-6-9-5(8)11(2)7(10-6)13-3/h8H,4H2,1-3H3 |
InChI Key |
FRVWHFJJMAPEBE-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=N)N(C(=N1)SC)C |
Synonyms |
1,3,5-Triazin-2(1H)-imine,4-ethoxy-1-methyl-6-(methylthio)-(9CI) |
Origin of Product |
United States |
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